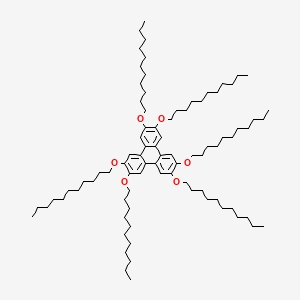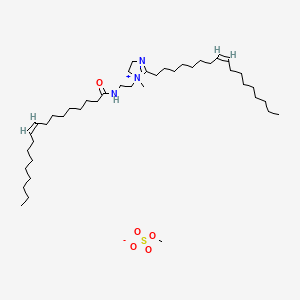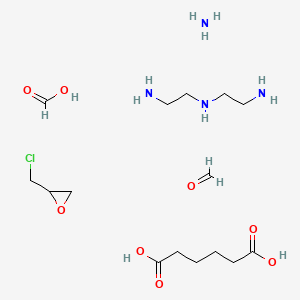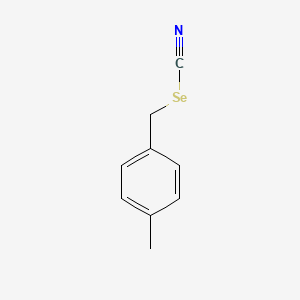
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is a discotic liquid crystalline compound characterized by a triphenylene core with six undecyloxy side chains symmetrically attached at the 2, 3, 6, 7, 10, and 11 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene.
Alkylation: The hydroxyl groups are then alkylated using undecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using automated reactors.
Continuous Purification: Use of continuous chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The undecyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triphenylene derivatives.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene has a wide range of scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of liquid crystal displays (LCDs) due to its discotic liquid crystalline properties.
Material Science: Studied for its self-organizing properties and potential use in creating nanostructured materials.
Biological Applications: Investigated for its potential use in drug delivery systems due to its ability to form stable columnar structures.
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene involves its ability to self-organize into columnar structures. These structures facilitate efficient charge transport, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets include the triphenylene core, which interacts with other molecules to form stable columnar stacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene: Similar in structure but with shorter alkyl chains, leading to different liquid crystalline properties.
2,3,6,7,10,11-Hexakis(dimethylsilyl)triphenylene: Contains dimethylsilyl groups instead of undecyloxy groups, resulting in different electronic properties.
2,3,6,7,10,11-Hexakis(carboxymethyloxy)triphenylene: Contains carboxymethyloxy groups, which alter its solubility and reactivity.
Uniqueness
2,3,6,7,10,11-Hexakis(undecyloxy)triphenylene is unique due to its long undecyloxy side chains, which enhance its solubility in organic solvents and promote the formation of stable columnar structures. This makes it particularly suitable for applications in organic electronics and optoelectronics.
Propriétés
Numéro CAS |
74109-52-7 |
|---|---|
Formule moléculaire |
C84H144O6 |
Poids moléculaire |
1250.0 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexa(undecoxy)triphenylene |
InChI |
InChI=1S/C84H144O6/c1-7-13-19-25-31-37-43-49-55-61-85-79-67-73-74(68-80(79)86-62-56-50-44-38-32-26-20-14-8-2)76-70-82(88-64-58-52-46-40-34-28-22-16-10-4)84(90-66-60-54-48-42-36-30-24-18-12-6)72-78(76)77-71-83(89-65-59-53-47-41-35-29-23-17-11-5)81(69-75(73)77)87-63-57-51-45-39-33-27-21-15-9-3/h67-72H,7-66H2,1-6H3 |
Clé InChI |
ATXGLSORWQBLBD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC)OCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)








![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

